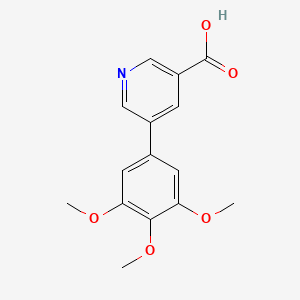![molecular formula C23H25N3O3 B5001897 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5001897.png)
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPO is a pyridazinone derivative, and it is a selective inhibitor of the protein kinase C (PKC) family of enzymes.
Wirkmechanismus
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide selectively inhibits the PKC family of enzymes by binding to the ATP binding site of the enzyme. PKC enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound inhibits the activity of PKC enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound also improves insulin sensitivity by inhibiting PKCε, which is involved in insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of PKC enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound also improves insulin sensitivity by inhibiting PKCε, which is involved in insulin resistance. This compound reduces inflammation and oxidative stress in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide has several advantages for lab experiments. It is a selective inhibitor of PKC enzymes, making it a useful tool for studying the role of PKC enzymes in various cellular processes. This compound is also stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. This compound also has potential toxicity, and its effects on non-targeted enzymes and proteins are not well understood.
Zukünftige Richtungen
There are several future directions for the research on 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide. One potential direction is to develop more potent and selective inhibitors of PKC enzymes based on the structure of this compound. Another direction is to study the effects of this compound on other cellular processes and diseases. This compound has potential in treating various diseases such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore its therapeutic potential. Finally, the development of new delivery methods for this compound could enhance its efficacy and reduce potential toxicity.
Synthesemethoden
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide can be synthesized through a multi-step process, starting with the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazine. This compound is then reacted with 2-methoxybenzoyl chloride to form this compound. The purity of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also has potential in treating diabetes by improving insulin sensitivity and reducing inflammation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-5-20(23(28)24-19-8-6-7-9-21(19)29-4)26-22(27)13-12-18(25-26)17-14-15(2)10-11-16(17)3/h6-14,20H,5H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYRXGHCPHIYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5001829.png)
![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5001837.png)
![2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5001841.png)
![5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5001852.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5001863.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide](/img/structure/B5001867.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5001874.png)
![3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5001878.png)
![1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001882.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-[(dimethylamino)methyl]-N-methyl-2-furamide](/img/structure/B5001912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5001922.png)
![5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5001927.png)